molecular formula C22H18ClN3O3 B10943836 4-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide

4-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide

Cat. No.: B10943836
M. Wt: 407.8 g/mol
InChI Key: UKNBYCPDBZMCDO-UHFFFAOYSA-N
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Description

4-[(2-CHLOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyano group, and a pyridinyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-CHLOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl chloride. This intermediate is then reacted with 3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-CHLOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(2-CHLOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-BROMOPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE
  • **4-[(2-FLUOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE
  • **4-[(2-METHOXYPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE

Uniqueness

The uniqueness of 4-[(2-CHLOROPHENOXY)METHYL]-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)benzamide

InChI

InChI=1S/C22H18ClN3O3/c1-14-11-15(2)26(22(28)18(14)12-24)25-21(27)17-9-7-16(8-10-17)13-29-20-6-4-3-5-19(20)23/h3-11H,13H2,1-2H3,(H,25,27)

InChI Key

UKNBYCPDBZMCDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl)C#N)C

Origin of Product

United States

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